3-Dehydroteasterone

描述

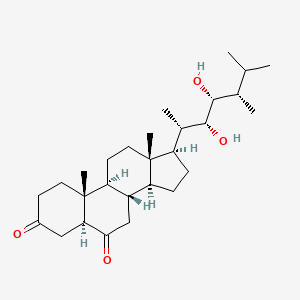

Structure

2D Structure

3D Structure

属性

分子式 |

C28H46O4 |

|---|---|

分子量 |

446.7 g/mol |

IUPAC 名称 |

(5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C28H46O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-17,19-23,25-26,31-32H,7-14H2,1-6H3/t16-,17-,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1 |

InChI 键 |

SVBMASFUJDIDJC-XFJIFGBKSA-N |

SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)O)O |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |

规范 SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)O)O |

产品来源 |

United States |

Biosynthetic and Metabolic Pathways of 3 Dehydroteasterone

Central Role of 3-Dehydroteasterone in Brassinosteroid Biosynthesis

Brassinosteroid biosynthesis proceeds through multiple interconnected pathways, with this compound serving as a pivotal intermediate in the conversion of teasterone (B1253636) to typhasterol (B1251266). This conversion is a key step leading towards the production of more biologically active BRs like castasterone (B119632) and brassinolide (B613842). The involvement of this compound has been confirmed in various plant species, including Marchantia polymorpha and Arabidopsis thaliana. annualreviews.orgoup.comnih.govnih.gov

Early C6-Oxidation Pathway Mechanisms

In the early C6-oxidation pathway, this compound is synthesized from teasterone. This pathway initiates with the oxidation of campestanol (B1668247) to 6-oxocampestanol, followed by successive oxidations leading to cathasterone (B1253943), teasterone, this compound, typhasterol, and ultimately castasterone and brassinolide. oup.com The conversion of teasterone to this compound is a direct step within this sequence. nih.govnih.govoup.com Studies in Marchantia polymorpha have demonstrated the presence of the teasterone to this compound to typhasterol sequence, highlighting its operation in lower plants as well. oup.comlookchemmall.com The early C6 oxidation pathway is initiated through oxidation of cholestanol (B8816890) into 6-oxocholestanol in C27-BR biosynthesis, followed by the synthesis of 28-norcathasterone, 28-norteasterone, and 28-nor-3-dehydroteasterone, among others. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org

Late C6-Oxidation Pathway Mechanisms

The late C6-oxidation pathway represents a parallel route to BR biosynthesis. While this compound itself is a direct intermediate in the early C6-oxidation pathway, its precursor, 6-deoxoteasterone (B1247444), is found in the late C6-oxidation pathway. 6-deoxoteasterone is converted to 3-dehydro-6-deoxoteasterone (B1256874) in this pathway. nih.govnih.gov Enzymes like BRASSINOSTEROID-6-OXIDASEs (CYP85A family) can catalyze the C-6 oxidation of 6-deoxo-BR intermediates, potentially linking the late and early pathways. oup.comresearchgate.netoup.com Specifically, these enzymes can convert 3-dehydro-6-deoxoteasterone to this compound. oup.comresearchgate.netoup.com This suggests a point of convergence or interconversion between the two pathways involving this compound or its 6-deoxo analogue.

Intermediacy in C27-, C28-, and C29-Brassinosteroid Synthesis

Brassinosteroids are classified into C27, C28, and C29 types based on their side chain structure. frontiersin.orgoup.com this compound is primarily recognized as an intermediate in the synthesis of C28 brassinosteroids, which are derived from campesterol. oup.com In the C28 pathway, teasterone (a C28 compound) is converted to this compound. nih.govnih.govoup.com

However, analogous intermediates exist in the biosynthesis of C27 and C29 brassinosteroids. For instance, in the C27-BR biosynthesis pathway, which starts from cholesterol, the sequence includes 28-nor-3-dehydroteasterone. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org This indicates that the structural motif and enzymatic conversion involving the C3 position seen with this compound in the C28 pathway have counterparts in the biosynthesis of other BR types.

Research Findings: Intermediacy of this compound in Different BR Types

| Brassinosteroid Type | Precursor | Intermediate Leading to 3-Dehydro Analogue | 3-Dehydro Analogue | Subsequent Intermediate |

| C27 | Cholesterol | 28-Norteasterone | 28-Nor-3-dehydroteasterone frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org | 28-Nortyphasterol frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org |

| C28 | Campesterol | Teasterone nih.govnih.govoup.com | This compound nih.govnih.govoup.com | Typhasterol nih.govnih.govoup.com |

| C29 | Sitosterol | (Analogous pathway expected) | (Presumed 28-Homo-3-dehydroteasterone) | (Presumed 28-Homotyphasterol) |

Note: While the C27 and C28 pathways explicitly mention the 3-dehydro intermediates, the C29 pathway is expected to follow a similar pattern based on the common architecture of BR biosynthesis, although specific intermediates like 28-homo-3-dehydroteasterone may require further explicit identification in literature.

Enzymatic Conversions Involving this compound

The interconversion between teasterone, this compound, and typhasterol is catalyzed by specific enzymes, highlighting the regulated nature of this step in BR biosynthesis.

Teasterone Dehydrogenase Activity and Regulation

The conversion of teasterone to this compound is catalyzed by a 3β-dehydrogenase enzyme, sometimes referred to as Teasterone Dehydrogenase. annualreviews.orgoup.com This enzymatic activity has been detected in the cytosolic fraction of plant cells, such as those from Marchantia polymorpha and tomato. annualreviews.orgoup.com The reaction requires NAD as a cofactor. annualreviews.org Studies in Marchantia polymorpha demonstrated a conversion rate of 2.8% from teasterone to this compound in vitro. oup.com

Research suggests that the enzyme responsible for this conversion exhibits a degree of substrate specificity, as its activity on 24-epiteasterone was only slightly inhibited by other 3β-hydroxy intermediates from both early and late C6-oxidation pathways. nih.gov The gene CYP90D1 in Arabidopsis thaliana is thought to be involved in the conversion of teasterone to this compound, among other related conversions, suggesting it may encode a 3β-dehydrogenase or an enzyme with similar activity. nih.govutoronto.cafrontiersin.org This enzyme is a cytochrome P450 and has been shown to catalyze the C3 oxidation of teasterone. frontiersin.org Regulation of this enzyme's activity can impact the flux through the early C6-oxidation pathway. Light conditions have been shown to influence this dehydrogenation activity, with clear inhibition observed in the dark in Arabidopsis and tomato root-callus cultures. nih.gov

This compound Reductase Activity and Regulation

The subsequent conversion of this compound to typhasterol is catalyzed by a 3α-reductase enzyme, referred to as this compound Reductase. annualreviews.orgoup.com This enzyme activity has also been found in the cytosolic fraction of plant cells, such as those from Marchantia polymorpha and tomato. annualreviews.orgoup.com The reaction requires NADH as a cofactor. annualreviews.org In vitro studies using Marchantia polymorpha extracts showed a 2.1% conversion rate of this compound to typhasterol. oup.com

The presence of both Teasterone Dehydrogenase and this compound Reductase in the cytosol suggests that the reversible C3-epimerization between teasterone and typhasterol via this compound occurs in this cellular compartment. annualreviews.orgoup.com While the specific genes encoding these reductases have been investigated, relevant mutants have not always been isolated, making gene identification challenging in some cases. annualreviews.org However, the activity of a 3α-reductase catalyzing the conversion of 3-dehydro-24-epiteasterone to 24-epiteasterone has been described as a microsomal enzyme requiring NADPH, indicating potential variations in enzyme localization and cofactor requirements depending on the specific BR intermediate and plant species. annualreviews.org

Cytochrome P450 Monooxygenases in this compound Biosynthesis (e.g., CYP90D2/D2, CYP90A1/CPD)

Cytochrome P450 monooxygenases play significant roles in the biosynthesis of this compound. Enzymes like CYP90D2 (also known as D2 in rice) and CYP90A1 (also known as CPD in Arabidopsis thaliana) are implicated in the C-3 oxidation steps that lead to the formation of 3-dehydro intermediates.

CYP90D2, identified in rice (Oryza sativa), has been shown to catalyze the conversion of teasterone to this compound and 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone in the late brassinosteroid biosynthesis pathway. uniprot.orgnih.govgithub.io Studies on rice dwarf mutants deficient in CYP90D2 activity exhibit reduced levels of this compound and other downstream brassinosteroids, supporting its role in these conversions. nih.govgithub.io While initially considered a C-3 dehydrogenase, some biochemical assays suggest CYP90D2, along with CYP90D3, can also catalyze C-23 hydroxylation of certain brassinosteroid intermediates. researchgate.netnih.gov However, its role in the C-3 dehydrogenation is also supported by genetic and metabolic evidence. github.iofrontiersin.org

CYP90A1 (CPD) in Arabidopsis thaliana is another cytochrome P450 enzyme involved in C-3 oxidation reactions in brassinosteroid biosynthesis. frontiersin.orgjst.go.jp It mediates the conversion of 3β-hydroxylated intermediates to their corresponding 3-dehydro derivatives. frontiersin.orgoup.com This includes the conversion of 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone and teasterone to this compound within the brassinosteroid pathways. frontiersin.orgoup.com CYP90A1 exhibits broad substrate specificity for C3 oxidation. frontiersin.org

The reactions catalyzed by these enzymes can be summarized as follows:

| Enzyme | Substrate | Product | Reaction Type |

| CYP90D2/D2 | Teasterone | This compound | C-3 Oxidation |

| CYP90D2/D2 | 6-Deoxoteasterone | 3-Dehydro-6-deoxoteasterone | C-3 Oxidation |

| CYP90A1/CPD | Teasterone | This compound | C-3 Oxidation |

| CYP90A1/CPD | 6-Deoxoteasterone | 3-Dehydro-6-deoxoteasterone | C-3 Oxidation |

Metabolic Flux and Interconversion Dynamics of this compound

This compound serves as a key intermediate in the metabolic interconversion of various brassinosteroids, connecting different branches of the biosynthetic pathway. tandfonline.comtandfonline.com

The conversion of teasterone to typhasterol is a significant step in brassinosteroid biosynthesis, and this compound acts as an intermediate in this process. tandfonline.comtandfonline.comnih.gov This conversion involves a C3-epimerization, where the hydroxyl group at the C-3 position changes its stereochemistry. oup.com

Studies using deuterium-labeled brassinosteroids in cultured plant cells, such as Catharanthus roseus and Marchantia polymorpha, have provided evidence for this pathway. tandfonline.comoup.com Feeding experiments with labeled teasterone resulted in the detection of labeled this compound and subsequently labeled typhasterol, indicating the sequential conversion. oup.com Similarly, feeding labeled this compound led to the formation of both labeled typhasterol and teasterone, suggesting a reversible conversion between teasterone and typhasterol with this compound as the intermediate. tandfonline.comoup.com Enzymatic studies using crude extracts from plant cells have demonstrated the catalytic activity for the dehydrogenation of teasterone to this compound and the reduction of this compound to typhasterol. oup.com

This metabolic route is considered predominant in many plants and is part of the early C-6 oxidation pathway for brassinosteroid biosynthesis. tandfonline.comnih.govoup.com

This compound is also involved in the late C6-oxidation pathway through its precursor, 6-deoxoteasterone. The conversion of 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone is another C-3 oxidation step in this pathway. nih.govfrontiersin.org

As mentioned earlier, cytochrome P450 enzymes like CYP90D2 and CYP90A1 are known to catalyze this specific conversion. uniprot.orgnih.govfrontiersin.orgoup.com This reaction introduces a ketone group at the C-3 position of 6-deoxoteasterone, forming the 3-dehydro derivative. nih.gov This step is crucial for the progression of the late C6-oxidation pathway towards the synthesis of downstream brassinosteroids like 6-deoxotyphasterol (B1256803) and ultimately castasterone and brassinolide. nih.govfrontiersin.org Metabolic studies using labeled intermediates in plants like Arabidopsis thaliana have confirmed this conversion as part of the late C6-oxidation pathway. nih.gov

The conversion can be represented as:

| Substrate | Enzyme(s) | Product | Reaction Type |

| 6-Deoxoteasterone | CYP90D2, CYP90A1 | 3-Dehydro-6-deoxoteasterone | C-3 Oxidation |

This highlights the central position of this compound and its 6-deoxy analog as intermediates formed by C-3 oxidation in both major branches of the brassinosteroid biosynthetic pathway.

Biological Functions and Physiological Roles of 3 Dehydroteasterone in Plants

Contribution to Plant Growth and Developmental Processes

Brassinosteroids, including 3-dehydroteasterone, are essential regulators of plant growth and development. mdpi.commdpi.com They influence a wide range of processes such as stem elongation, root growth, leaf development, photomorphogenesis, vascular differentiation, and reproductive development. nih.govmdpi.comoup.com Exogenously supplied BRs can elicit divergent biological activities in higher plants. nih.gov

Modulation of Morphological Phenotypes by this compound

Brassinosteroids are known to significantly influence plant morphology, and deficiencies in BR biosynthesis or signaling often lead to dwarf phenotypes and other developmental abnormalities. nih.govoup.comoup.comnih.govmpg.de this compound, being a bioactive brassinosteroid itself and a biosynthetic intermediate, is involved in modulating these morphological characteristics.

Analysis in Brassinosteroid-Deficient Dwarf Mutants (e.g., Pisum sativum lkb, Arabidopsis thaliana cpd, Oryza sativa d2)

Studies on brassinosteroid-deficient dwarf mutants have provided crucial evidence for the role of this compound in plant development.

In the dwarf pea (Pisum sativum) mutant lkb, which is brassinosteroid-deficient, the levels of several brassinosteroids, including brassinolide (B613842) and castasterone (B119632), are significantly lower than in wild-type plants. nih.govoup.comoup.com While the lkb mutant shows reduced levels of later BRs, the levels of earlier precursors like this compound and teasterone (B1253636) were found to be comparable to those of the wild type in some analyses, although other studies indicate a potential blockage prior to teasterone production. nih.govoup.comoup.com This suggests that the lkb mutation primarily affects later steps in the BR biosynthetic pathway. nih.govoup.com

The Arabidopsis thaliana cpd mutant, deficient in the CYP90A1/CPD gene encoding a cytochrome P450, exhibits a dwarf phenotype with defects in cell elongation. mpg.denih.govresearchgate.net CYP90A1/CPD is involved in the C-3 oxidation of 3β-hydroxylated intermediates, including the conversion of teasterone to this compound. oup.comnih.govfrontiersin.org The cpd mutant accumulates high amounts of 22-hydroxycampesterol, indicating a lesion early in the pathway, and its phenotype can be rescued by 22,23-dihydroxylated BRs like teasterone and this compound. nih.gov This supports the role of CPD in producing this compound and highlights the biological activity of this compound in Arabidopsis.

In Oryza sativa, the ebisu dwarf (d2) mutant is a brassinosteroid-deficient mutant caused by a mutation in the D2 gene, which encodes a novel cytochrome P450 (CYP90D2). nih.govnih.govoup.comgithub.io The D2 enzyme catalyzes the C-3 oxidation steps, converting 6-deoxoteasterone (B1247444) to 3-dehydro-6-deoxoteasterone (B1256874) and teasterone to this compound in the late BR biosynthesis pathway. nih.govnih.govoup.comgithub.iouniprot.orgcaas.cn The d2 mutant shows a pleiotropic abnormal phenotype similar to BR-insensitive mutants, including inhibited second internode elongation and erect leaves. nih.govnih.gov

Phenotypic Restoration by Exogenous Application in Mutants

Exogenous application of brassinosteroids, including this compound, can restore the wild-type phenotype in many BR-deficient mutants. nih.govoup.comoup.comnih.govnih.govnih.gov

In the Pisum sativum lkb mutant, application of this compound, along with other brassinosteroids like brassinolide, castasterone, and teasterone, normalized internode growth, rescuing the dwarf phenotype. nih.govoup.comoup.com This demonstrates that the lkb mutant can respond to exogenous this compound, suggesting the deficiency lies in biosynthesis rather than perception. nih.govoup.comoup.com

Similarly, the dwarf phenotype of the Arabidopsis thaliana cpd mutant can be rescued by the application of this compound, among other 22,23-dihydroxylated BRs. nih.gov This indicates that providing this compound bypasses the metabolic block in the cpd mutant and allows for downstream BR synthesis or directly contributes to the required biological activity.

These studies collectively demonstrate that this compound possesses significant biological activity and can compensate for BR deficiencies in various plant species, leading to the restoration of normal growth and morphology.

Relative Bioactivity and Potency in Plant Bioassays (e.g., Rice Lamina Inclination Test)

Plant bioassays are crucial for evaluating the biological activity and potency of brassinosteroids and their intermediates. The rice lamina inclination test is a widely used and sensitive bioassay for brassinosteroids, measuring the bending angle of the second leaf lamina joint in response to applied substances. nih.govtandfonline.comtandfonline.commpg.de

Studies using the rice lamina inclination test have shown that this compound exhibits significant biological activity. In one study, this compound showed approximately 74% of the bioactivity of 24-epicastasterone (B1146225) in this assay. scielo.brresearchgate.net Another study reported that the activities of teasterone, this compound, and typhasterol (B1251266) were almost the same in the rice lamina inclination test, with relative activities of 20, 20, and 20, respectively, compared to cathasterone (B1253943) (1) and brassinolide (1200). tandfonline.comresearchgate.net This indicates that this compound is considerably more active than earlier precursors like cathasterone and 6-oxocampestanol, although less active than castasterone and brassinolide. tandfonline.com

The relative activities in the rice lamina inclination test generally reflect the position of the compound within the proposed brassinosteroid biosynthetic pathway, with activity increasing as the pathway proceeds towards brassinolide. tandfonline.com

Here is a summary of relative activities in the rice lamina inclination test based on available data:

| Compound | Relative Activity (vs. Cathasterone = 1) | Source |

| 6-oxocampestanol | 0.002 | tandfonline.com |

| Cathasterone | 1 | tandfonline.com |

| Teasterone | 20 | tandfonline.com |

| This compound | 20 | tandfonline.com |

| Typhasterol | 20 | tandfonline.com |

| Castasterone | 240 | tandfonline.com |

| Brassinolide | 1200 | tandfonline.com |

Note: Another source indicates this compound shows 74% of the bioactivity of 24-epicastasterone scielo.brresearchgate.net. Using the relative activity of Castasterone (240) from the table above, 74% of 240 is approximately 177.6. The discrepancy between 20 and 177.6 highlights that relative bioactivity can vary depending on the specific experimental conditions and the reference compound used.

These bioassay results confirm that this compound is a biologically active brassinosteroid capable of eliciting characteristic BR responses in plants.

Molecular Mechanisms and Signal Transduction Pathways of Brassinosteroids Involving 3 Dehydroteasterone

Integration of 3-Dehydroteasterone into Brassinosteroid Signaling Networks

This compound is integrated into brassinosteroid signaling primarily as a metabolic intermediate in the brassinosteroid biosynthesis pathway. frontiersin.orgnih.govnih.gov It is positioned within both the early and late C-6 oxidation pathways, two parallel routes leading to the production of active BRs like castasterone (B119632) and brassinolide (B613842). nih.govnih.govresearchgate.net Specifically, in the early C-6 oxidation pathway, teasterone (B1253636) is converted to this compound, which is then further metabolized to typhasterol (B1251266), castasterone, and finally brassinolide. frontiersin.orgnih.govnih.govfrontiersin.org The presence and conversion of this compound within these pathways highlight its role as a precursor molecule contributing to the pool of bioactive brassinosteroids that activate downstream signaling events. frontiersin.orgnih.govnih.gov

Interaction with Core Brassinosteroid Signaling Components (e.g., BRI1, BIN2, BES1/BZR1 Transcription Factors)

This compound itself, being a biosynthetic intermediate, is not typically described as directly interacting with the core brassinosteroid signaling components like the BRI1 receptor, BIN2 kinase, or the BES1/BZR1 transcription factors in the same manner as the more active brassinolide or castasterone. frontiersin.orgscielo.brscielo.br The primary interaction with these components occurs downstream of this compound in the pathway. BRs are perceived by the plasma membrane-localized receptor kinase BRI1, which then initiates a signaling cascade. frontiersin.orgscielo.brmdpi.com This cascade involves the inactivation of the negative regulator BIN2, a GSK3-like kinase. frontiersin.orgscielo.br Inactivation of BIN2 allows the dephosphorylation and accumulation of the BES1 and BZR1 transcription factors in the nucleus, where they regulate target gene expression. frontiersin.orgscielo.br Therefore, this compound's influence on these components is indirect, by being converted into the active BRs that bind to BRI1 and trigger the downstream signaling events. frontiersin.orgnih.govnih.gov

Genetic Regulation of Enzymes Involved in this compound Metabolism

The synthesis and metabolism of this compound are controlled by specific enzymes, and the genes encoding these enzymes are subject to genetic regulation. This compound is formed from teasterone through a C3 oxidation reaction. frontiersin.org This conversion, as well as the reverse reaction (reduction of this compound to typhasterol), are part of the brassinosteroid biosynthetic pathway. tandfonline.com In Arabidopsis, the enzyme CYP90A1/CPD has been implicated in the C3 oxidation step and exhibits broad substrate specificity. frontiersin.org Another enzyme, CYP90D2/D2 in rice, has been shown to catalyze the conversion of teasterone to this compound and 6-deoxoteasterone (B1247444) to 3-dehydro-6-deoxoteasterone (B1256874) in the late BR biosynthesis pathway. github.io The expression of genes encoding these metabolic enzymes is often regulated by feedback mechanisms, where the levels of brassinosteroids can influence the transcription of genes involved in their own synthesis. mpg.de For example, the CPD gene, involved in an earlier step leading to intermediates like teasterone, is negatively regulated by brassinolide. mpg.de This genetic regulation ensures the maintenance of brassinosteroid homeostasis within the plant. frontiersin.org

Interactions and Crosstalk with Other Phytohormone Pathways

Synergistic and Antagonistic Interactions with Auxin Signaling

Brassinosteroids and auxin are two key hormones that promote cell expansion and plant growth, and they exhibit a complex relationship that includes both synergistic and antagonistic interactions depending on the developmental context and tissue type. BRs and auxin can synergistically promote hypocotyl cell elongation. plos.orgbiologists.com Genetic, physiological, and genomic studies have shown that the response from one pathway often requires the function of the other, indicating an interdependency that does not solely rely on hormone biosynthetic control. plos.org Increased auxin levels can saturate the BR-stimulated growth response and significantly reduce BR effects on gene expression. plos.org

Molecular mechanisms underlying BR-auxin interactions include the regulation of auxin-responsive genes by BRs. Exogenous application of brassinolide (B613842) (a highly active BR) can induce the expression of auxin-responsive genes, and functional BR biosynthesis is partially required for auxin-dependent gene expression. frontiersin.org The BR-responsive transcription factor BZR1 regulates many genes involved in auxin synthesis, transport, and signaling. biologists.com Furthermore, the BR signaling kinase BIN2 can phosphorylate the auxin response factor (ARF2), which acts as a repressor in auxin signaling, suggesting that BRs might increase auxin responsiveness by alleviating repression on auxin-induced promoters. pnas.orgoup.com ARF2 is also required for normal BR response. pnas.org BR and auxin responses can also be integrated through the actin cytoskeleton, which is regulated by both hormones and, in turn, regulates auxin transport and BR signaling. biologists.com

While often synergistic in promoting cell elongation, BRs and auxin can also exhibit antagonistic interactions, particularly in root development. The optimal root growth is regulated by the interactions among BRs, auxin, and cytokinins through the genes BES1, PINFORMED 7 (PIN7), and short hypocotyl 2 (SHY2). mdpi.com BRs mainly function at the lateral root primordia initiation stage, while auxin is required for both initiation and emergence stages. frontiersin.org

Interplay with Cytokinin Pathways

Brassinosteroids and cytokinins (CKs) interact to regulate various aspects of plant growth and development, including cell division and organ initiation. mdpi.commdpi.com This interaction can be synergistic or antagonistic depending on the specific process. BRs can promote cell division and, in some cases, substitute for CK in callus and suspension cell cultures. mdpi.com The interaction between BR and CK promotes ovule initiation and increases seed number in Arabidopsis. mdpi.comsjtu.edu.cn

Research indicates that simultaneously enhancing BR and CK contents leads to higher ovule and seed numbers than enhancing either hormone separately. sjtu.edu.cn BRs and CKs can enhance each other's effects. sjtu.edu.cn At the molecular level, the BR-response transcription factor BZR1 directly interacts with the CK-response transcription factor ARABIDOPSIS RESPONSE REGULATOR1 (ARR1). sjtu.edu.cn Treatments with BR or a combination of BR and CK can strengthen this interaction, leading to enhanced transcriptional regulation of downstream genes involved in ovule initiation. sjtu.edu.cn While enhanced CK signaling can partially rescue the reduced seed number phenotype of BR-deficient mutants, enhanced BR signaling does not fully rescue the low seed number in CK-deficient mutants, suggesting that BR regulates ovule initiation through both CK-mediated and CK-independent pathways. sjtu.edu.cn CK signaling also relays information from auxin, strigolactones, and sugars to promote BR production, which then activates BZR1 to suppress the expression of BRANCHED1, a repressor of bud outgrowth, thereby contributing to the release of apical dominance. pnas.org

Relationship with Gibberellin Homeostasis and Signaling

Brassinosteroids and gibberellins (B7789140) (GAs) are both known to promote plant growth, and their signaling pathways interact. BRs have been shown to have similar physiological effects to GAs. biologists.com In the context of photomorphogenesis, the suppression of this process in the dark requires BR, GA, and auxin. biologists.com While auxin primarily acts through GAs to promote root elongation, the DELLA family of negative regulators has been proposed as a point of convergence between auxin and GA pathways. plos.org BRs can antagonize GA-mediated root immunity in rice. oup.com

Crosstalk with Abscisic Acid Responses

Abscisic acid (ABA) is primarily known for its role in inhibiting growth and mediating stress responses, often acting antagonistically to growth-promoting hormones like BRs. BRs and ABA interact to regulate various developmental processes and stress responses, and their signaling pathways can coregulate the expression of hundreds of genes. frontiersin.orgpnas.org ABA inhibits seed germination and promotes dormancy, while BRs promote seed germination, indicating an antagonistic interaction in this process. frontiersin.orgnih.gov

Molecular studies have revealed that the BR signaling kinase BIN2 positively regulates ABA responses during seed germination and postgerminative growth by physically interacting with and phosphorylating the bZIP transcription factor ABSCISIC ACID INSENSITIVE5 (ABI5). frontiersin.orgnih.gov This phosphorylation stabilizes ABI5, mediating ABA responses. nih.gov However, BR application inhibits the regulation of ABI5 by BIN2, thereby antagonizing ABA-mediated inhibition. frontiersin.orgnih.gov ABA can rapidly inhibit BR signaling outputs, as indicated by the phosphorylation status of BES1 and the expression of BR-responsive genes. pnas.org This regulatory role of ABA on BR signaling outputs does not depend on the BR receptor complex, suggesting the effect is not through altering BR levels. pnas.org

Despite the prevalent antagonistic relationship, synergistic interactions between BRs and ABA have also been observed in specific contexts, such as in inducing responses related to heat and oxidative stress tolerance. frontiersin.org BR signaling can positively regulate ABA biosynthesis in response to chilling stress in tomato, where overexpression of BR biosynthesis or signaling genes increases ABA levels by upregulating ABA biosynthesis genes. nih.gov BR-induced chilling tolerance was largely dependent on ABA biosynthesis in this context. nih.gov

Integration with Ethylene (B1197577) Signaling Cascades

Ethylene is a gaseous hormone involved in various processes including ripening, senescence, and stress responses. Brassinosteroids interact with ethylene signaling, and this crosstalk can be complex and dose-dependent. BRs can stimulate the synthesis of ethylene by activating the expression of genes involved in ethylene biosynthesis, such as ACO and ACS genes. frontiersin.orgmdpi.com BRs regulate ethylene synthesis at both transcriptional and post-transcriptional levels, for example, by increasing the half-life of the ACS5 protein. frontiersin.orgmdpi.com

The interaction between BRs and ethylene can be either negative or positive, depending on the dose. frontiersin.orgmdpi.com At physiological levels, BR signaling transcription factors BES1 and BZR1 can directly repress the expression of certain ACS genes, indicating a negative regulatory mechanism. researchgate.net However, at high concentrations, BRs can induce ethylene biosynthesis. researchgate.net BRs and ethylene can have antagonistic effects on the expression of expansin genes, which is relevant for processes like apical hook formation. researchgate.net BRs and ethylene also interact in the context of stress responses, such as salt stress, where BR pretreatment can increase ethylene production and signaling by enhancing ACS activity. researchgate.netnih.gov In tomato, BRs and ethylene signaling pathways can act antagonistically during the regulation of ascorbic acid content in leaves, although this seems to occur via independent mechanisms. nih.gov In shoot gravitropism, ethylene stimulates, while BRs reduce negative gravitropism, and this interaction depends on overlapping sets of auxin signaling components. nih.gov

Mutual Regulation with Jasmon Acid Pathways

Jasmonic acid (JA) is a key hormone involved in defense responses against herbivores and pathogens, as well as in various developmental processes. Brassinosteroids interact with JA pathways, and this crosstalk can influence the balance between growth and defense. While there are fewer reports on the detailed molecular mechanisms of the interaction between BR and JA in some plant species, it is known that JA-induced anthocyanin accumulation can be affected by BRs through the regulation of anthocyanin biosynthesis genes. mdpi.com BRs have also been shown to antagonize JA-dependent responses by suppressing the expression of defense genes like plant defensins (PDF1.2) via BES1, potentially increasing susceptibility to certain pathogens. researchgate.net BRs and JA are among the hormones that interact to overcome the harmful effects of heavy metals. frontiersin.org

Connections with Salicylic Acid Mediated Responses

Salicylic acid (SA) is crucial for plant immunity, particularly in defense against biotrophic and hemibiotrophic pathogens. Brassinosteroids interact with SA-mediated responses, and this crosstalk plays a role in balancing plant growth and immunity. BRs can promote SA responses by inactivating BIN2, a negative regulator of BR signaling. researchgate.netnih.gov BIN2 inhibits redox-sensitive clade I TGA transcription factors (TGA1 and TGA4), which are known to mediate SA signaling. researchgate.netnih.gov By inhibiting BIN2, BRs enhance SA-mediated physiological responses, such as resistance to certain bacterial pathogens. researchgate.netnih.gov BIN2 phosphorylates TGA4, which suppresses the interaction between TGA4 and NPR1 (a key regulator of SA signaling) and destabilizes TGA4, thereby negatively regulating SA-mediated plant immune responses. mdpi.com

Conversely, SA can activate BIN2 kinase, which phosphorylates TGA3, enhancing its DNA-binding ability and leading to the activation of pathogenesis-related (PR) gene expression and enhanced disease resistance. mdpi.com This highlights a complex interplay where BIN2 acts as a point of convergence for both BR and SA signaling, allowing for the integration of growth and defense signals. mdpi.com More recent research indicates that SA attenuates BR signaling by inducing the expression of an enzyme (ABAPT11) that de-S-acylates BRASSINOSTEROID SIGNALING KINASEs (BSKs), key components of the BR pathway. embopress.org S-acylation is essential for the membrane localization and function of BSKs, and SA-induced de-S-acylation disrupts this, thereby integrating BR and SA signaling for the control of plant development. embopress.org BRs can also antagonize SA-mediated root immunity in rice. oup.com

Data Table

While specific quantitative data directly comparing the effects of 3-Dehydroteasterone on all these pathways simultaneously in a single study is limited in the search results, the qualitative nature of the interactions can be summarized based on the described research findings involving brassinosteroids in general, which include this compound.

| Phytohormone Pathway | Interaction Type (with BRs) | Observed Effects / Mechanisms |

| Auxin | Synergistic and Antagonistic | Synergistic in cell elongation (hypocotyls); Antagonistic in some aspects of root development; BRs regulate auxin-responsive genes and signaling components (e.g., ARF2, BIN2); Auxin can influence BR levels. plos.orgbiologists.comfrontiersin.orgpnas.orgoup.com |

| Cytokinin | Synergistic and Interdependent | Synergistic in promoting cell division, ovule initiation, and seed number; BRs and CKs can enhance each other; Interaction involves transcription factors like BZR1 and ARR1. mdpi.comsjtu.edu.cnpnas.org |

| Gibberellin | Synergistic and Antagonistic | Similar physiological effects; Interaction in photomorphogenesis; Antagonistic in root immunity in rice. biologists.comoup.com |

| Abscisic Acid | Antagonistic and Synergistic | Antagonistic in seed germination and growth; Interaction involves BIN2 and ABI5; ABA can inhibit BR signaling outputs; Synergistic in some stress responses (e.g., heat, oxidative stress); BRs can positively regulate ABA biosynthesis under chilling stress. frontiersin.orgpnas.orgnih.govnih.gov |

| Ethylene | Synergistic and Antagonistic (Dose-Dependent) | BRs stimulate ethylene biosynthesis (ACS, ACO genes); Regulation at transcriptional and post-transcriptional levels; Dose-dependent positive or negative effects; Interaction in apical hook formation and stress responses (e.g., salt). frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov |

| Jasmonic Acid | Antagonistic and Interactive | Affects JA-induced anthocyanin accumulation; Antagonizes JA-dependent defense responses (e.g., PDF1.2 expression); Involved in heavy metal stress response. mdpi.comfrontiersin.orgresearchgate.net |

| Salicylic Acid | Synergistic and Antagonistic | BRs promote SA responses by inhibiting BIN2 (affecting TGA factors); SA activates BIN2 (affecting TGA3); SA attenuates BR signaling by de-S-acylating BSKs; Antagonistic in root immunity in rice. mdpi.comoup.comresearchgate.netnih.govembopress.org |

Occurrence and Distribution of 3 Dehydroteasterone Across Plant Species

Identification in Diverse Plant Tissues and Organs

Brassinosteroids, including precursors like 3-Dehydroteasterone, are widely distributed throughout the plant kingdom and can be found in various plant organs and tissues nih.govoup.comumk.plresearchgate.net. Studies have identified this compound in different plant parts, indicating its ubiquitous nature within the plant body, although concentrations can vary significantly depending on the tissue type and developmental stage oup.comnih.govresearchgate.netoup.com.

Pollen and immature seeds are generally recognized as particularly rich sources of brassinosteroids, with concentrations ranging from 1 to 100 ng/g fresh weight or even higher oup.comnih.govoup.com. In contrast, vegetative tissues such as leaves, stems, and roots typically exhibit much lower concentrations, often around 0.1 ng/g fresh weight or less oup.comnih.govoup.com.

Specifically, this compound has been reported in the grains of Triticum aestivum (wheat) and in Lilium longiflorum nih.govumk.pl. Its presence as an intermediate in the conversion of teasterone (B1253636) to typhasterol (B1251266) has been demonstrated through in vivo and in vitro studies using cultured plant cells semanticscholar.orgoup.comtandfonline.comoup.comscispace.comfao.orgresearchgate.nettandfonline.comresearchgate.net.

Presence in Varied Plant Taxa

Research has confirmed the presence of this compound in a range of plant species across different taxonomic groups, highlighting its conserved role in brassinosteroid biosynthesis.

Brachypodium distachyon : Gas chromatography-mass spectrometry (GC-MS) analysis has revealed the presence of castasterone (B119632) and its biosynthetic precursors, including this compound, in Brachypodium distachyon. In vitro experiments with enzyme solutions from B. distachyon have shown that this compound is an intermediate in the conversion pathways leading to castasterone ebi.ac.ukacs.orgnih.govresearchgate.net.

Marchantia polymorpha : Studies on the liverwort Marchantia polymorpha have demonstrated the conversion of teasterone to typhasterol via this compound in cultured cells. This indicates that this compound is present and involved in brassinosteroid biosynthesis even in lower plants oup.comoup.comfao.orgkoreascience.krresearchgate.net.

Catharanthus roseus : Feeding experiments with deuterium-labeled compounds in cultured cells of Catharanthus roseus have provided evidence for the involvement of this compound as an intermediate in the conversion between teasterone and typhasterol semanticscholar.orgtandfonline.comscispace.comtandfonline.comdntb.gov.ua.

Cupressus arizonica : this compound has been identified in the mature pollen of Cupressus arizonica. It was detected alongside other brassinosteroids, including teasterone, typhasterol, castasterone, and brassinolide (B613842), suggesting its presence in this reproductive tissue tandfonline.comtandfonline.comcapes.gov.brjst.go.jpdntb.gov.ua.

Camellia sinensis : this compound has been isolated and identified from the topmost dormant leaves of Camellia sinensis (tea plant) using GC-MS. Its presence in tea leaves, along with other brassinosteroids, indicates that both early and late C6 oxidation pathways of brassinosteroid biosynthesis are likely operating in this species researchgate.netdntb.gov.uaaminer.cn.

Comparative Analysis of Endogenous Levels in Different Plant Species

While comprehensive quantitative data comparing the endogenous levels of this compound across all specified plant species and their various tissues in a single study is limited in the provided search results, general trends for brassinosteroid distribution can be inferred.

Brassinosteroid levels, including those of intermediates like this compound, are known to vary depending on the plant species, tissue type, and developmental stage researchgate.netoup.com. As mentioned earlier, reproductive organs like pollen and immature seeds tend to have significantly higher concentrations of brassinosteroids compared to vegetative parts such as mature leaves and roots oup.comnih.govoup.com.

Although specific quantitative comparisons of this compound levels among Brachypodium distachyon, Marchantia polymorpha, Catharanthus roseus, Cupressus arizonica, and Camellia sinensis are not explicitly detailed in the search results, the identification of this compound in these diverse taxa indicates its presence as a component of their respective brassinosteroid profiles. The relative abundance of this compound in a specific tissue or species is likely influenced by the activity of the enzymes involved in its biosynthesis and metabolism within that plant. For instance, its role as an intermediate in the conversion of teasterone to typhasterol suggests that its levels are intrinsically linked to the flux through this part of the brassinosteroid biosynthetic pathway oup.comtandfonline.comoup.comtandfonline.com.

Further detailed quantitative studies would be necessary to provide a precise comparative analysis of endogenous this compound levels across these varied plant species and their different tissues.

Advanced Analytical and Research Methodologies for 3 Dehydroteasterone Studies

Quantitative and Qualitative Detection Techniques

The accurate identification and quantification of 3-dehydroteasterone and other BRs in complex biological matrices rely heavily on advanced chromatographic and spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the identification and quantification of brassinosteroids, including this compound. nih.govcas.cz This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Prior to GC-MS analysis, BRs often require derivatization to increase their volatility and thermal stability. Common derivatization methods for BRs include the formation of methaneboronates and trimethylsilyl (B98337) ethers. tandfonline.com The fragmentation patterns observed in the mass spectrum provide structural information, allowing for the identification of specific BRs like this compound, based on characteristic ions. tandfonline.com

For quantification, GC-MS can be used in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. tandfonline.com The retention time in the gas chromatograph provides an additional layer of identification. tandfonline.com GC-MS has been successfully applied to identify this compound in plant extracts, such as wheat grain. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Based Separations

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and purification of brassinosteroids from complex plant extracts before detection or further analysis. tandfonline.comresearchgate.net HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. shimadzu.com For BRs, reversed-phase HPLC is commonly employed, using columns with nonpolar stationary phases (e.g., C18) and polar mobile phases (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) with water). researchgate.netasdlib.org

HPLC can be coupled with various detectors, although for the low concentrations of BRs, coupling with mass spectrometry (HPLC-MS or LC-MS/MS) is particularly advantageous due to its high sensitivity and selectivity. frontiersin.orgnih.govoup.com HPLC separation allows for the isolation of specific BR fractions, which can then be subjected to more detailed analysis, such as GC-MS. tandfonline.com Optimizing HPLC separation for structurally similar compounds like different brassinosteroids can involve adjusting mobile phase composition, flow rate, and column type. asdlib.orgresearchgate.netelementlabsolutions.com

Application of Deuterium-Labeled Internal Standards in Metabolite Profiling

The use of isotopically labeled internal standards, particularly deuterium-labeled brassinosteroids, is a critical approach for accurate quantitative analysis of BRs in plant tissues using techniques like GC-MS and LC-MS. frontiersin.orgnih.govcas.cznih.gov Deuterium-labeled internal standards are chemically identical to the endogenous BRs but have a slightly different mass due to the presence of deuterium (B1214612) atoms. nih.gov

Adding a known amount of the deuterium-labeled internal standard to the plant extract at an early stage of the extraction and purification process helps to account for losses that occur during sample preparation. frontiersin.orgnih.gov The ratio of the endogenous BR peak area to the internal standard peak area in the mass spectrometer is used for precise quantification, compensating for variations in extraction efficiency, derivatization yield, and instrument response. frontiersin.orgnih.gov Deuterium-labeled BRs with three or more deuterium atoms are often synthesized to optimize analytical accuracy. nih.gov These labeled standards are also invaluable in metabolic studies to trace the conversion of precursor molecules within biosynthetic pathways. tandfonline.comrsc.orgrsc.org

Genetic Manipulation and Mutant Analysis for Pathway Elucidation

Genetic approaches, particularly the analysis of mutants deficient in brassinosteroid biosynthesis or signaling, have been instrumental in elucidating the BR metabolic pathways, including the position of this compound as a potential intermediate. mpg.denih.gov By studying the phenotypes of these mutants and analyzing the accumulation or depletion of specific BR intermediates, researchers can infer the function of the mutated gene and the role of the corresponding enzyme in the pathway. mpg.deusp.br

For example, analysis of mutants in genes encoding cytochrome P450 enzymes involved in BR biosynthesis has helped to define specific hydroxylation and oxidation steps. frontiersin.orgjst.go.jp Feeding experiments with deuterium-labeled intermediates to wild-type and mutant plants or cultured cells allow researchers to track conversions and confirm proposed biosynthetic routes. tandfonline.comrsc.orgrsc.org The identification of this compound in wheat grain and studies involving feeding labeled teasterone (B1253636) and typhasterol (B1251266) to cultured cells have provided evidence for its possible involvement in the reversible conversion between these two brassinosteroids. tandfonline.comtandfonline.com

In Vitro Enzyme Assays and Cell-Free Conversion Systems

In vitro enzyme assays and cell-free conversion systems are powerful tools for directly investigating the biochemical reactions involved in brassinosteroid biosynthesis and metabolism. These systems allow researchers to study the activity of specific enzymes in a controlled environment. jst.go.jpmdpi.com

Cell-free extracts prepared from plant tissues or heterologously expressed enzymes (e.g., in yeast or insect cells) can be incubated with specific BR substrates or precursors, including deuterium-labeled forms. tandfonline.commdpi.comnih.govnih.gov The conversion products are then analyzed, typically by GC-MS or LC-MS, to identify the enzymatic activity. tandfonline.comnih.govnih.gov For instance, cell-free enzyme extracts from Catharanthus roseus cultured cells have been used to demonstrate the conversion of deuterium-labeled this compound to typhasterol and teasterone, supporting its role as an intermediate. tandfonline.com Similarly, studies using heterologously expressed enzymes, such as cytochrome P450s, have confirmed their catalytic roles in specific oxidation steps within the BR biosynthetic pathway, including the conversion of 3-dehydro-6-deoxoteasterone (B1256874) to this compound. nih.gov

Chemical Synthesis and Analogue Derivatization for Biochemical Research

Chemical synthesis plays a vital role in brassinosteroid research by providing access to rare natural BRs like this compound, as well as novel analogues and isotopically labeled forms. nih.govrsc.orgrsc.org Synthesized standards are essential for the identification and quantification of endogenous BRs using analytical techniques like GC-MS and HPLC. tandfonline.comrsc.org

Chemical synthesis allows for the production of deuterium-labeled BRs, which are indispensable as internal standards in quantitative analysis and as substrates in metabolic feeding experiments. tandfonline.comnih.govrsc.orgrsc.org Furthermore, the synthesis of brassinosteroid analogues with modifications to the core structure or side chain enables structure-activity relationship studies and the development of probes for investigating BR perception, signaling, and metabolism. researchgate.net Derivatization, while also used for analytical purposes (as discussed in 7.1.1), can also be employed to create analogues with altered properties for specific biochemical investigations. The synthesis of this compound from precursors like typhasterol has been reported, providing material for its identification and study as a potential biosynthetic intermediate. tandfonline.comscispace.com

常见问题

Basic Research Questions

Q. How is 3-Dehydroteasterone identified and quantified in plant tissues, and what analytical methods are considered standard?

- Methodological Answer : this compound, a brassinosteroid (BR) biosynthesis intermediate, is typically quantified using gas chromatography-selected ion monitoring (GC-SIM) with deuterated internal standards. This method ensures specificity and minimizes matrix interference. For identification, tandem mass spectrometry (MS/MS) coupled with high-performance liquid chromatography (HPLC) is employed to confirm structural integrity. Researchers must validate protocols using wild-type and BR-deficient mutants (e.g., Pisum sativum Ikbo mutants) as controls to establish baseline levels .

Q. What experimental designs are recommended for studying this compound’s role in plant stress responses?

- Methodological Answer : In aluminum (Al)-stress studies, contrasting plant lines (Al-resistant vs. Al-sensitive) are exposed to controlled Al concentrations (e.g., 50 µM Al³⁺ for 72 hours). Transcriptomic and metabolic profiling (e.g., RNA-seq, LC-MS) are paired with in silico pathway analysis to identify differential BR biosynthesis. Include replicates for phenotypic measurements (root elongation, biomass) and validate findings using exogenous BR application to rescue stress phenotypes .

Q. How can researchers ensure reproducibility in studies involving this compound biosynthesis pathways?

- Methodological Answer : Follow standardized protocols for plant growth conditions (light, temperature, nutrient media) and BR extraction (e.g., methanol-chloroform extraction). Document all steps, including enzyme inhibition treatments (e.g., brassinazole) and mutant genotypes. Publish detailed supplementary materials with raw chromatographic data and statistical codes, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How do conflicting data on the biological activity order of BR precursors (e.g., this compound vs. teasterone) inform pathway dynamics?

- Methodological Answer : Discrepancies in activity (e.g., higher activity of this compound than teasterone in Pisum sativum mutants) may arise from differential uptake or metabolic conversion rates. To resolve this, use radiolabeled isotopes (e.g., ³H-teasterone) to track conversion efficiency in vivo. Pair this with enzyme kinetic assays (e.g., CYP90D2/CYP90D3 activity) to clarify rate-limiting steps .

Q. What genetic and molecular tools are critical for elucidating this compound’s role in dwarfism and plant development?

- Methodological Answer : Utilize BR-deficient mutants (e.g., lk mutants in pea) and CRISPR-Cas9-edited lines targeting BR biosynthetic genes (e.g., CYP90B1, CYP724B1). Combine phenotypic analysis (internode elongation) with endogenous BR profiling. For mechanistic insights, perform RNA-seq to identify downstream genes (e.g., BZR1, BES1) regulated by this compound signaling .

Q. How can transcriptomic data be integrated with metabolic flux analysis to map this compound’s regulatory networks under stress?

- Methodological Answer : Conduct time-series RNA-seq and LC-MS/MS profiling during stress induction (e.g., Al exposure). Use computational tools like weighted gene co-expression network analysis (WGCNA) to link BR metabolite levels with gene clusters. Validate hypotheses via heterologous expression of candidate enzymes (e.g., 3β-hydroxysteroid dehydrogenases) in Arabidopsis mutants .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in reported BR biosynthesis pathways across plant species?

- Methodological Answer : Cross-validate pathways using species-specific enzyme assays (e.g., CYP90D2 in Oryza sativa vs. Catharanthus roseus). Compare isotopic tracer studies and mutant complementation results. For example, C. roseus cell cultures show this compound as a direct precursor to typhasterol, while pea mutants suggest alternative branching. Publish negative results to clarify context-dependent variations .

Q. What statistical approaches are optimal for analyzing dose-response relationships in BR application studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values for this compound-induced growth responses. Include bootstrapping for confidence intervals and ANOVA for genotype × treatment interactions. For transcriptomic data, apply false discovery rate (FDR) correction to handle multiple comparisons .

Tables for Key Findings

| Phenotype | This compound Level | Key Enzymes Affected | Reference |

|---|---|---|---|

| Dwarfism in Pisum sativum | 50% reduction | CYP90B1, CYP724B1 | |

| Al-resistance in maize | Upregulated 3.5-fold | 3β-hydroxysteroid dehydrogenase |

| Analytical Method | Sensitivity | Applications |

|---|---|---|

| GC-SIM with deuterated standards | 0.1 ng/g FW | Quantification in mutants |

| LC-MS/MS with MRM | 0.05 ng/g FW | Pathway flux analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。